1-(3-Bromopropyl)-3-ethoxy-4-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopropyl)-3-ethoxy-4-iodobenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of bromine, iodine, and ethoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Bromopropyl)-3-ethoxy-4-iodobenzene can be synthesized through a multi-step process. One common method involves the bromination of 3-ethoxy-4-iodobenzene followed by the alkylation with 1,3-dibromopropane. The reaction conditions typically include the use of a solvent such as toluene or xylene and a catalyst like triphenylphosphine. The reaction is often carried out under microwave irradiation to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The choice of solvents and catalysts may vary based on cost and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopropyl)-3-ethoxy-4-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form dehalogenated products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Conditions often involve polar aprotic solvents like DMF or DMSO.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in the presence of bases like potassium carbonate.
Major Products Formed
Substitution Reactions: Products include azides, thiols, and ethers.
Oxidation and Reduction: Products include sulfoxides, sulfones, and dehalogenated compounds.
Coupling Reactions: Products include biaryl compounds and other carbon-carbon bonded structures.
Scientific Research Applications
1-(3-Bromopropyl)-3-ethoxy-4-iodobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: Investigated for its potential as a labeling agent in biochemical assays.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-3-ethoxy-4-iodobenzene involves its ability to undergo nucleophilic substitution and coupling reactions. The presence of bromine and iodine atoms makes it a versatile electrophile, allowing it to react with various nucleophiles. The ethoxy group can also participate in etherification reactions under phase-transfer catalytic conditions .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-phenylpropane: Similar in structure but lacks the ethoxy and iodine groups.
1-Bromo-3-chloropropane: Contains a chlorine atom instead of iodine and lacks the ethoxy group.
3-Bromopropyltriphenylphosphonium bromide: Contains a triphenylphosphonium group instead of the ethoxy and iodine groups.
Uniqueness
1-(3-Bromopropyl)-3-ethoxy-4-iodobenzene is unique due to the combination of bromine, iodine, and ethoxy groups on the benzene ring. This unique structure allows it to participate in a wide range of chemical reactions, making it a valuable compound in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C11H14BrIO |
---|---|
Molecular Weight |
369.04 g/mol |
IUPAC Name |
4-(3-bromopropyl)-2-ethoxy-1-iodobenzene |
InChI |
InChI=1S/C11H14BrIO/c1-2-14-11-8-9(4-3-7-12)5-6-10(11)13/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
IPJHFNATOJLSRB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CCCBr)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.